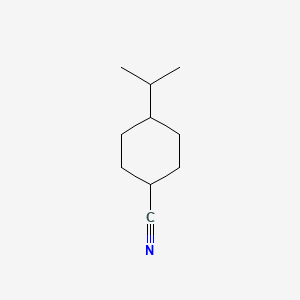

4-(Propan-2-yl)cyclohexane-1-carbonitrile

Description

Properties

IUPAC Name |

4-propan-2-ylcyclohexane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N/c1-8(2)10-5-3-9(7-11)4-6-10/h8-10H,3-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDDPLWVKAZGUBJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCC(CC1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-isopropylcyclohexanecarbonitrile chemical structure and properties

An In-Depth Technical Guide to 4-Isopropylcyclohexanecarbonitrile: Structure, Synthesis, and Applications

Introduction: A Building Block of Pharmaceutical Interest

In the landscape of modern drug discovery, the strategic use of specific molecular scaffolds is paramount to achieving desired pharmacological profiles. Saturated carbocycles, such as the cyclohexane ring, are increasingly utilized by medicinal chemists to impart favorable properties like improved metabolic stability and three-dimensional complexity, which can enhance binding affinity and selectivity.[1] Within this context, 4-isopropylcyclohexanecarbonitrile emerges as a molecule of significant interest. While not a therapeutic agent itself, its core structure is directly related to key intermediates in the synthesis of Nateglinide, an established anti-diabetic drug.[2] Nateglinide is formally a condensation product of D-phenylalanine and trans-4-isopropylcyclohexanecarboxylic acid.[2] The nitrile functional group offers a versatile handle for further chemical transformations, making 4-isopropylcyclohexanecarbonitrile a valuable synthon for the exploration of new chemical entities.

This guide provides a comprehensive technical overview of 4-isopropylcyclohexanecarbonitrile, designed for researchers and drug development professionals. It details the molecule's structure and stereochemistry, proposes a robust synthetic pathway from its well-documented carboxylic acid precursor, outlines its expected analytical characterization, and discusses its potential applications in medicinal chemistry.

Chemical Structure and Stereochemistry

The fundamental structure of 4-isopropylcyclohexanecarbonitrile consists of a cyclohexane ring substituted with an isopropyl group and a nitrile group at the 1 and 4 positions. This substitution pattern gives rise to geometric isomerism.

Molecular Identity:

-

IUPAC Name: 4-(propan-2-yl)cyclohexane-1-carbonitrile

-

Molecular Formula: C₁₀H₁₇N

-

Molecular Weight: 151.25 g/mol

Stereoisomerism: The 1,4-disubstituted cyclohexane ring can exist as two distinct diastereomers: cis and trans. In the cis isomer, both the isopropyl and nitrile groups are on the same face of the ring (either both axial or both equatorial in a ring flip). In the trans isomer, they are on opposite faces (one axial, one equatorial). The trans isomer is generally more thermodynamically stable as it allows both bulky substituents to occupy equatorial positions, minimizing steric strain.

Caption: Proposed two-step synthesis of the target nitrile from its carboxylic acid precursor.

Experimental Protocols

Step 1: Synthesis of trans-4-Isopropylcyclohexanecarboxamide

This protocol first converts the carboxylic acid to a more reactive acyl chloride, which then readily reacts with ammonia to form the primary amide.

-

Acid Chloride Formation: To a solution of trans-4-isopropylcyclohexanecarboxylic acid (1.0 eq) in an inert solvent (e.g., dichloromethane or toluene) under an inert atmosphere (N₂ or Ar), add thionyl chloride (1.2 eq) dropwise at 0 °C. A catalytic amount of N,N-dimethylformamide (DMF) can be added to accelerate the reaction. [3]2. Reaction Monitoring: Allow the mixture to warm to room temperature and stir for 2-4 hours. The reaction can be monitored by IR spectroscopy by observing the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the sharp C=O stretch of the acyl chloride at a higher wavenumber.

-

Solvent Removal: Once the reaction is complete, remove the solvent and excess thionyl chloride under reduced pressure.

-

Amidation: Dissolve the crude acyl chloride in a water-immiscible solvent like dichloromethane and add it dropwise to a cooled (0 °C), stirred, concentrated solution of aqueous ammonium hydroxide (excess).

-

Workup and Isolation: Stir the biphasic mixture vigorously for 1-2 hours. Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo to yield the crude amide.

-

Purification: The product, trans-4-isopropylcyclohexanecarboxamide, can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes). [4] Step 2: Dehydration of trans-4-Isopropylcyclohexanecarboxamide to Nitrile

This step employs a strong dehydrating agent to eliminate water from the primary amide, forming the nitrile.

-

Reaction Setup: In a flask equipped with a reflux condenser and under an inert atmosphere, combine the trans-4-isopropylcyclohexanecarboxamide (1.0 eq) with a dehydrating agent such as phosphorus pentoxide (P₂O₅), thionyl chloride (SOCl₂), or p-toluenesulfonyl chloride (TsCl) in pyridine.

-

Reaction Conditions: Gently heat the mixture to reflux. The optimal temperature and time will depend on the chosen dehydrating agent. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS.

-

Quenching and Extraction: After completion, cool the reaction mixture to room temperature and carefully quench by pouring it over ice water. Extract the product into an organic solvent like diethyl ether or ethyl acetate.

-

Washing and Drying: Wash the organic layer sequentially with dilute acid (e.g., 1M HCl) to remove any basic residues (like pyridine), followed by saturated sodium bicarbonate solution, and finally brine. Dry the organic layer over anhydrous Na₂SO₄.

-

Purification: After removing the solvent by rotary evaporation, the crude 4-isopropylcyclohexanecarbonitrile can be purified by vacuum distillation or column chromatography on silica gel.

Analytical Characterization (Predicted)

As experimental spectra for 4-isopropylcyclohexanecarbonitrile are not readily available in public databases, this section provides predicted data based on the known structure and established spectroscopic principles. These predictions serve as a benchmark for researchers synthesizing and characterizing this compound. [5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure, including the stereochemistry, of the molecule.

¹H NMR (Predicted, CDCl₃, 400 MHz):

-

δ 2.30-2.50 (m, 1H): The axial proton on C1 (methine proton adjacent to the nitrile group). It is expected to be deshielded by the electron-withdrawing nitrile.

-

δ 1.80-2.10 (m, 4H): Axial and equatorial protons on C2 and C6.

-

δ 1.40-1.60 (m, 1H): Methine proton of the isopropyl group.

-

δ 1.10-1.30 (m, 4H): Axial and equatorial protons on C3 and C5.

-

δ 0.90 (d, J=7.0 Hz, 6H): The two equivalent methyl groups of the isopropyl substituent.

¹³C NMR (Predicted, CDCl₃, 100 MHz):

-

δ ~122-125: The nitrile carbon (C≡N). A key study has shown that for cyclohexanecarbonitriles, equatorially oriented nitriles resonate downfield from their axial counterparts. [7]For the stable trans isomer where the nitrile is equatorial, a shift in this range is expected.

-

δ ~44: The C4 carbon, attached to the isopropyl group.

-

δ ~32: The methine carbon of the isopropyl group.

-

δ ~30: The C2 and C6 carbons.

-

δ ~28: The C1 carbon, attached to the nitrile group.

-

δ ~25: The C3 and C5 carbons.

-

δ ~20: The two equivalent methyl carbons of the isopropyl group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

Predicted IR Absorption Bands:

| Wavenumber (cm⁻¹) | Bond | Vibration Type | Intensity |

|---|---|---|---|

| ~2245 | C≡N | Stretch | Strong, Sharp |

| 2960-2850 | C-H (sp³) | Stretch | Strong |

| 1470-1450 | C-H | Bend (Scissoring) | Medium |

The most diagnostic peak will be the sharp, strong absorption around 2245 cm⁻¹, which is characteristic of a nitrile C≡N triple bond stretch. [8][9]The spectrum of the parent compound, cyclohexanecarbonitrile, shows a prominent nitrile peak at a similar position, providing a good reference point. [10]

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule.

Predicted Fragmentation (Electron Ionization - EI):

-

Molecular Ion (M⁺): A peak at m/z = 151, corresponding to the molecular weight of C₁₀H₁₇N. The intensity of this peak may be moderate to weak.

-

Base Peak: A peak at m/z = 108 is predicted to be the base peak, resulting from the loss of the isopropyl group (•C₃H₇, mass = 43) via alpha-cleavage, a common fragmentation pathway for alkyl-substituted cycloalkanes. [11]* Other Fragments: Other significant fragments may appear from the further breakdown of the cyclohexane ring.

Applications in Drug Development and Research

The primary value of 4-isopropylcyclohexanecarbonitrile lies in its potential as a versatile intermediate in medicinal chemistry.

-

Nateglinide Analogs: The trans isomer is a direct precursor to the core scaffold of Nateglinide. [12][13]By replacing the carboxylic acid with a bioisosteric group like a tetrazole or other acidic surrogates, novel analogs with potentially modified pharmacokinetic or pharmacodynamic properties could be synthesized. The nitrile group is a well-established precursor to tetrazoles.

-

Scaffold for New Chemical Entities: The 1,4-disubstituted cyclohexane motif is a desirable scaffold in drug design. It provides a rigid, three-dimensional structure that can orient appended functional groups in precise vectors to interact with biological targets. The isopropyl group provides a lipophilic interaction point, while the nitrile can be hydrolyzed to a carboxylic acid, reduced to an amine, or converted to other functional groups, allowing for diverse library synthesis.

-

Fragment-Based Drug Discovery (FBDD): With a molecular weight of ~151 Da, this molecule fits within the "rule of three" for fragments. It could be used in FBDD screening campaigns to identify initial low-affinity binders to a protein target, which can then be elaborated into more potent leads.

Safety and Handling

While a specific Safety Data Sheet (SDS) for 4-isopropylcyclohexanecarbonitrile is not widely available, precautions should be based on related nitrile and cyclohexane compounds.

-

Toxicity: Organic nitriles should be handled with care as they can be toxic. They can be metabolized to release cyanide in vivo, although the rate and extent vary greatly.

-

Handling: Use chemical-resistant gloves (e.g., nitrile rubber), safety goggles, and a lab coat. All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of vapors.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents and acids.

-

Fire Hazard: The compound is likely combustible. Keep away from heat, sparks, and open flames.

Disposal should be carried out in accordance with local, state, and federal regulations for chemical waste.

References

- Google Patents. (n.d.). Process for preparing nateglinide and intermediates thereof (Patent No. WO2004005240A1).

- Google Patents. (n.d.). Process for the preparation of nateglinide (Patent No. US8658821B2).

- Google Patents. (n.d.). A novel and improved process for the preparation of nateglinide and its polymorph form-h (Patent No. WO2007113650A2).

- Jin, J. (2007). Study on Synthesis of Nateglinide. Chinese Pharmaceutical Journal, 42(12), 946-948.

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 5311309, Nateglinide. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]

-

The Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for RSC Advances. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 79488, 4-Isopropylcyclohexanone. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 81526, 4-Isopropylcyclohexanecarboxylic Acid. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Preparation of 2,4,5,6-Tetra(9H-carbazol-9-yl)isophthalonitrile. Retrieved from [Link]

- Scott, A. D., O'Neill, P. M., & Storer, R. I. (2020). Put a ring on it: application of small aliphatic rings in medicinal chemistry. RSC Medicinal Chemistry, 11(9), 987-1004.

- Fleming, F. F., & Zhang, Z. (2009). Cyclohexanecarbonitriles: assigning configurations at quaternary centers from 13C NMR CN chemical shifts. The Journal of organic chemistry, 74(9), 3551–3553.

-

Clark, J. (2015). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. Retrieved from [Link]

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515.

-

Metair. (n.d.). Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra. Retrieved from [Link]

-

LookChem. (n.d.). Cas 5432-85-9, 4-ISOPROPYLCYCLOHEXANONE. Retrieved from [Link]

-

Maricopa Open Digital Press. (n.d.). IR Spectrum and Characteristic Absorption Bands. Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications. Retrieved from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15091939, 4-Isopropylhexanone. Retrieved from [Link]

-

The Good Scents Company. (n.d.). 4-isopropyl cyclohexanone. Retrieved from [Link]

-

University of Colorado Boulder. (n.d.). 13C-NMR. Retrieved from [Link]

-

ChemTalk. (n.d.). IR Spectrum | Table of IR Spectroscopy Values. Retrieved from [Link]

-

Wiley-VCH. (n.d.). 4-isopropyl-6-keto-cyclohexene-1-carboxylic acid ethyl ester. SpectraBase. Retrieved from [Link]

-

Carl ROTH. (n.d.). NMR Chemical Shifts of Common Solvents as Trace Impurities. Retrieved from [Link]

-

Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Mass Spectrometry: Fragmentation. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Cyclohexanecarbonitrile. NIST Chemistry WebBook. Retrieved from [Link]

-

Chemistry LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. Retrieved from [Link]

- Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179.

- Dias, L. C., & Cruz, L. N. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368.

-

CEITEC. (n.d.). 13C NMR (carbon nuclear magnetic resonance). Retrieved from [Link]

-

MCC Organic Chemistry. (n.d.). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. Retrieved from [Link]

-

Michigan State University. (n.d.). Infrared Spectroscopy. Retrieved from [Link]

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 169291308, 4-Isocyanocyclohexane-1-carbonitrile. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 20739, 4-Isopropylcyclohexanol. Retrieved from [Link]

Sources

- 1. Put a ring on it: application of small aliphatic rings in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Nateglinide | C19H27NO3 | CID 5311309 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. WO2004005240A1 - Process for preparing nateglinide and intermediates thereof - Google Patents [patents.google.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. rsc.org [rsc.org]

- 6. rsc.org [rsc.org]

- 7. scispace.com [scispace.com]

- 8. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]

- 9. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 10. Cyclohexanecarbonitrile [webbook.nist.gov]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. US8658821B2 - Process for the preparation of nateglinide - Google Patents [patents.google.com]

- 13. WO2007113650A2 - A novel and improved process fro the preparation of nateglinide and its polymorph form-h - Google Patents [patents.google.com]

An In-depth Technical Guide to the Nomenclature and Synonyms of 4-isopropylcyclohexyl cyanide

For professionals in research, chemical synthesis, and drug development, precise molecular identification is paramount. Ambiguity in nomenclature can lead to costly errors in procurement, experimental design, and regulatory documentation. This guide provides a definitive examination of the nomenclature, synonyms, and structural identifiers for 4-isopropylcyclohexyl cyanide, a substituted nitrile compound with significant stereochemical considerations.

Core Chemical Structure and Stereoisomerism

The foundational structure of 4-isopropylcyclohexyl cyanide consists of a cyclohexane ring substituted with two groups at the 1 and 4 positions: a cyanide (-C≡N) group and an isopropyl (-CH(CH₃)₂) group. The IUPAC name for the parent structure when the cyanide group is considered the principal functional group is cyclohexanecarbonitrile . The isopropyl group is then a substituent.

A critical feature of 1,4-disubstituted cyclohexanes is the existence of cis-trans (geometric) isomerism.[1][2] This isomerism arises from the restricted rotation of the carbon-carbon bonds within the ring structure.[2] The spatial arrangement of the isopropyl and cyanide groups relative to the plane of the cyclohexane ring dictates the specific isomer:

-

cis-Isomer: Both the isopropyl group and the cyanide group are on the same side of the ring's plane.[1][3]

-

trans-Isomer: The isopropyl group and the cyanide group are on opposite sides of the ring's plane.[1][3]

These isomers are distinct chemical entities with potentially different physical properties, such as melting points and boiling points, and can exhibit different biological activities or reaction kinetics.[1] Therefore, specifying the stereochemistry is crucial for unambiguous identification.

Caption: General structure and stereoisomers of 4-isopropylcyclohexyl cyanide.

Systematic (IUPAC) Nomenclature

The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming chemical compounds to ensure each structure has a unique and unambiguous name.[4] The process for naming 4-isopropylcyclohexyl cyanide follows a clear, rule-based logic.

When the cyanide carbon is not part of the main chain (as is the case when attached to a ring), the suffix "-carbonitrile" is used.[5][6] The carbon atom of the ring to which the carbonitrile group is attached is assigned position 1.

Step-by-Step IUPAC Naming:

-

Identify the Parent Hydride: The parent structure is a cyclohexane ring.

-

Identify the Principal Functional Group: The cyanide (-C≡N) group is the principal functional group. Since its carbon is attached to the ring, the suffix becomes "-carbonitrile". The parent name is thus cyclohexanecarbonitrile .

-

Number the Ring: The carbon atom bearing the principal functional group is designated as C1. The ring is then numbered to give the other substituent the lowest possible locant. In this case, the isopropyl group is at position 4.

-

Name the Substituent: The substituent at C4 is an isopropyl group, also systematically named (1-methylethyl) or propan-2-yl.[7] "Isopropyl" is a common and accepted name.

-

Assemble the Name: The substituent name (4-isopropyl) is prefixed to the parent name.

-

Specify Stereochemistry: The prefixes cis- or trans- are added to the beginning of the name to define the isomer.

This logical progression leads to the definitive IUPAC names:

-

Preferred IUPAC Name (mixture): 4-(propan-2-yl)cyclohexane-1-carbonitrile[7]

-

Systematic Name for the trans-isomer: trans-4-isopropylcyclohexanecarbonitrile

-

Systematic Name for the cis-isomer: cis-4-isopropylcyclohexanecarbonitrile

Caption: Logical workflow for determining the IUPAC name.

Synonyms and Common Identifiers

In commercial and laboratory settings, a variety of synonyms and identifiers are used. It is essential for researchers to recognize these to ensure they are referencing the correct molecule.

Common Synonyms:

-

4-isopropylcyclohexanecarbonitrile

-

Cyclohexanecarbonitrile, 4-(1-methylethyl)-[7]

-

4-(1-methylethyl)cyclohexanecarbonitrile

-

p-Isopropylcyclohexyl cyanide

The term "4-isopropylcyclohexyl cyanide" is a functional class name, where "cyanide" is treated as the functional class.[4] While widely used, the IUPAC-preferred nomenclature uses the "-carbonitrile" suffix.

Key Chemical and Registry Identifiers

For absolute certainty in identification, particularly in procurement and regulatory submissions, registry numbers are the industry standard. The most critical identifier is the CAS (Chemical Abstracts Service) Registry Number.

| Identifier | Value | Notes |

| Molecular Formula | C₁₀H₁₇N | Applies to all isomers.[7] |

| Molecular Weight | 151.25 g/mol | Applies to all isomers.[7] |

| CAS Number | 191092-95-2 | Typically refers to the unspecified mixture of cis/trans isomers.[7] |

| PubChem CID | 45095829 | For the isomeric mixture.[7] |

Note: Specific CAS numbers for the individual cis and trans isomers may exist but are less commonly cited in general databases. For analogous compounds like 4-isopropylcyclohexanecarboxylic acid, distinct CAS numbers for each isomer are available (e.g., CAS 7077-05-6 for the trans-isomer), highlighting the importance of specifying isomers in chemical synthesis.[8]

Conclusion

The unambiguous identification of 4-isopropylcyclohexyl cyanide requires a thorough understanding of its systematic nomenclature and, most critically, its stereoisomerism. The preferred IUPAC name is 4-(propan-2-yl)cyclohexane-1-carbonitrile , with the essential prefixes cis- or trans- used to designate the specific geometric isomer. While various synonyms are used in practice, researchers and drug development professionals should rely on the systematic name and, for absolute certainty in sourcing and documentation, the CAS Registry Number. This rigorous approach to nomenclature prevents ambiguity and supports scientific integrity and reproducibility.

References

-

4-(Propan-2-yl)cyclohexane-1-carbonitrile . PubChem, National Center for Biotechnology Information. [Link]

-

4-isopropyl cyclohexanone, 5432-85-9 . The Good Scents Company. [Link]

-

4-(Propan-2-yl)cyclohexane-1-carbaldehyde . PubChem, National Center for Biotechnology Information. [Link]

-

4-Isopropylcyclohexanol . PubChem, National Center for Biotechnology Information. [Link]

-

Nomenclature of Organic Chemistry. IUPAC Recommendations and Preferred Names 2013 . Royal Society of Chemistry. [Link]

- Isomerization of cis-1, 4-cyclohexanedi-carbonitrile to its trans isomer.

-

IUPAC NOMENCLATURE OF CYANIDE & ISOCYANIDE || LECTURE 20 || ORGANIC CHEMISTRY . YouTube. [Link]

-

Cis-Trans Isomers and its Differences in Properties . Longdom Publishing. [Link]

-

IUPAC Nomenclature of Cyanide Made Easy | Class 11 Chemistry | Lecture 14 . YouTube. [Link]

-

IUPAC Nomenclature of Cyanides . YouTube. [Link]

-

IUPAC nomenclature of organic chemistry . Wikipedia. [Link]

-

Cis-trans isomerism . ChemEurope. [Link]

-

rac-1r4r-4-propan-2-ylcyclohexane-1-carboxylic-acid-trans . MolPort. [Link]

-

Cis–Trans Isomerism in Cycloalkanes . Fiveable. [Link]

-

Cis-Trans Isomers (Geometric Isomers) . Lumen Learning. [Link]

-

Chemical Properties of Cyclohexanecarbonitrile (CAS 766-05-2) . Cheméo. [Link]

Sources

- 1. longdom.org [longdom.org]

- 2. Cis-trans_isomerism [chemeurope.com]

- 3. fiveable.me [fiveable.me]

- 4. IUPAC nomenclature of organic chemistry - Wikipedia [en.wikipedia.org]

- 5. m.youtube.com [m.youtube.com]

- 6. m.youtube.com [m.youtube.com]

- 7. 4-(Propan-2-yl)cyclohexane-1-carbonitrile | C10H17N | CID 45095829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. spectrumchemical.com [spectrumchemical.com]

A Tale of Two Isomers: A Senior Application Scientist's Guide to 4-Isopropylcyclohexanecarbonitrile and Cuminaldehyde

Foreword: Navigating the Nuances of Isomeric Scaffolds in Drug Discovery

In the intricate landscape of medicinal chemistry and drug development, the subtle distinctions between molecular architectures can precipitate profound differences in biological activity, pharmacokinetic profiles, and synthetic accessibility. This guide is crafted for the discerning researcher and drug development professional, offering a deep dive into the comparative chemistry of two C10 isomers: the saturated, aliphatic 4-isopropylcyclohexanecarbonitrile and the aromatic aldehyde, cuminaldehyde.

It is imperative to note at the outset that while cuminaldehyde is a well-documented, naturally occurring compound with a rich history of applications, 4-isopropylcyclohexanecarbonitrile is a less-common entity in commercially available and academic literature. Consequently, this guide will present a comprehensive, evidence-based profile of cuminaldehyde and a predictive, yet scientifically grounded, exploration of 4-isopropylcyclohexanecarbonitrile, including a proposed synthetic route and anticipated properties. The user's original query for "cuminnitrile" has been interpreted as referring to cuminaldehyde, a common and logical association.

This document eschews a rigid template in favor of a narrative that prioritizes scientific integrity and practical, field-proven insights. We will dissect the structural and electronic disparities that govern the reactivity and utility of these two molecules, providing not just protocols, but the causal reasoning behind them.

Part 1: Foundational Chemistry and Physicochemical Properties

A molecule's identity is fundamentally defined by its structure and the consequent physicochemical properties. Here, we introduce our two compounds of interest.

1.1. Cuminaldehyde: The Aromatic Aldehyde

-

Synonyms: Cuminaldehyde, p-Isopropylbenzaldehyde, Cuminal, Cumaldehyde[1][2]

-

Molecular Weight: 148.20 g/mol [1]

Cuminaldehyde is a naturally occurring aromatic aldehyde, a key component of the essential oils of cumin, eucalyptus, and myrrh.[3] Its structure is characterized by a benzene ring substituted with an isopropyl group and an aldehyde functional group at the para position. This arrangement imparts a unique combination of aromaticity, reactivity, and lipophilicity.

1.2. 4-Isopropylcyclohexanecarbonitrile: The Aliphatic Nitrile

-

Proposed IUPAC Name: 4-Isopropylcyclohexane-1-carbonitrile

-

Molecular Formula: C10H17N

-

Molecular Weight: 151.25 g/mol

In contrast to the planar, aromatic ring of cuminaldehyde, 4-isopropylcyclohexanecarbonitrile features a saturated cyclohexane ring. This non-planar, flexible ring system, coupled with the presence of a nitrile functional group, dictates a significantly different chemical personality. The nitrile group is a versatile functional handle in medicinal chemistry, often serving as a bioisostere for a carbonyl group or as a precursor for other functionalities.

1.3. Comparative Physicochemical Properties

The structural differences between these two isomers lead to distinct physicochemical properties, which are critical determinants of their behavior in biological systems and their formulation into drug products.

| Property | Cuminaldehyde (4-Isopropylbenzaldehyde) | 4-Isopropylcyclohexanecarbonitrile (Predicted) |

| Molecular Weight ( g/mol ) | 148.20[1] | 151.25 |

| Appearance | Colorless to yellowish liquid[2] | Colorless liquid or low-melting solid |

| Boiling Point (°C) | 235-236[2] | Estimated to be slightly lower than cuminaldehyde due to the lack of strong intermolecular forces beyond dipole-dipole interactions. |

| Solubility | Insoluble in water; soluble in alcohol and ether.[2] | Likely very poorly soluble in water; soluble in organic solvents. |

| LogP | ~2.7-3.0 | Predicted to be in a similar range, with the isopropyl and cyclohexyl groups contributing significantly to lipophilicity. |

| Functional Group | Aldehyde | Nitrile |

| Aromaticity | Aromatic | Aliphatic |

Part 2: Synthesis and Mechanistic Insights

The synthetic routes to these molecules are fundamentally different, reflecting their distinct structural classes. The choice of synthesis protocol is dictated by the desired purity, scalability, and economic viability.

2.1. Synthesis of Cuminaldehyde

Cuminaldehyde can be obtained from natural sources or synthesized through several established methods. A common and industrially relevant method is the formylation of cumene (isopropylbenzene).

Experimental Protocol: Gattermann-Koch Formylation of Cumene

This protocol describes a classic method for the synthesis of cuminaldehyde.

-

Materials: Cumene, Carbon Monoxide, Anhydrous Aluminum Chloride (AlCl3), Cuprous Chloride (CuCl), Dry Dichloromethane (DCM), Hydrochloric Acid (HCl).

-

Procedure:

-

In a flame-dried, three-necked flask equipped with a mechanical stirrer, a gas inlet, and a reflux condenser, add anhydrous AlCl3 and CuCl in dry DCM under an inert atmosphere (e.g., nitrogen).

-

Cool the mixture in an ice bath and bubble a steady stream of dry carbon monoxide gas through the stirred suspension.

-

Slowly add cumene to the reaction mixture while maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC or GC).

-

Carefully quench the reaction by pouring it over a mixture of crushed ice and concentrated HCl.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure, and purify the crude product by vacuum distillation to yield pure cuminaldehyde.

-

Causality and Expertise: The Gattermann-Koch reaction is a powerful method for introducing a formyl group onto an aromatic ring. The use of a Lewis acid (AlCl3) and a co-catalyst (CuCl) is crucial for the in-situ generation of the electrophilic formyl cation from carbon monoxide. The reaction is typically performed at low temperatures to control the exothermicity and prevent side reactions. The acidic workup is necessary to decompose the aluminum chloride complex and liberate the aldehyde product.

Diagram of Synthesis Workflow for Cuminaldehyde:

Caption: Workflow for the synthesis of Cuminaldehyde via the Gattermann-Koch reaction.

2.2. Proposed Synthesis of 4-Isopropylcyclohexanecarbonitrile

Given the absence of a readily available commercial source for 4-isopropylcyclohexanecarbonitrile, a plausible synthetic route would start from the corresponding ketone, 4-isopropylcyclohexanone, which is commercially available. A common method for converting a ketone to a nitrile is through the formation of a cyanohydrin followed by dehydration.

Experimental Protocol: Synthesis from 4-Isopropylcyclohexanone

This protocol outlines a two-step synthesis of 4-isopropylcyclohexanecarbonitrile.

-

Materials: 4-Isopropylcyclohexanone[4], Sodium Cyanide (NaCN) or Potassium Cyanide (KCN), Acetic Acid, Toluene, Phosphorus Oxychloride (POCl3) or Thionyl Chloride (SOCl2), Pyridine.

-

Step 1: Cyanohydrin Formation

-

In a well-ventilated fume hood, dissolve 4-isopropylcyclohexanone in a suitable solvent like ethanol or a mixture of water and ethanol.

-

Prepare a solution of NaCN in water and cool it in an ice bath.

-

Slowly add the 4-isopropylcyclohexanone solution to the cyanide solution with vigorous stirring.

-

While maintaining the temperature below 10°C, slowly add acetic acid to the reaction mixture to generate HCN in situ.

-

Stir the reaction for several hours at low temperature, then allow it to warm to room temperature and stir overnight.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether), wash the organic layer with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent to obtain the crude 4-isopropylcyclohexanecyanohydrin.

-

-

Step 2: Dehydration to the Nitrile

-

Dissolve the crude cyanohydrin in a dry, aprotic solvent such as toluene or pyridine.

-

Cool the solution in an ice bath.

-

Slowly add a dehydrating agent like POCl3 or SOCl2 to the stirred solution.

-

After the addition, allow the reaction to warm to room temperature and then heat to reflux for several hours until the reaction is complete (monitored by TLC or GC).

-

Cool the reaction mixture and carefully pour it over ice.

-

Separate the organic layer, wash with water, sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent and purify the crude 4-isopropylcyclohexanecarbonitrile by vacuum distillation.

-

Causality and Expertise: The formation of a cyanohydrin from a ketone is a nucleophilic addition reaction where the cyanide ion attacks the electrophilic carbonyl carbon. The reaction is reversible and is typically favored under slightly acidic conditions to protonate the intermediate alkoxide. The subsequent dehydration of the cyanohydrin to the nitrile is an elimination reaction. The use of a strong dehydrating agent like POCl3 or SOCl2 in the presence of a base like pyridine is effective for this transformation. The base neutralizes the HCl generated during the reaction and facilitates the elimination.

Diagram of Proposed Synthesis Workflow for 4-Isopropylcyclohexanecarbonitrile:

Caption: Proposed two-step synthesis of 4-isopropylcyclohexanecarbonitrile from its corresponding ketone.

Part 3: Applications in Drug Development and Biological Activity

The distinct functionalities of an aromatic aldehyde and an aliphatic nitrile lead to divergent applications in the pharmaceutical sciences.

3.1. Cuminaldehyde: A Scaffold with Diverse Bioactivity

Cuminaldehyde has been investigated for a wide range of pharmacological activities, making it an attractive starting point for drug discovery programs.[3]

-

Antimicrobial and Antifungal Activity: Cuminaldehyde has demonstrated efficacy against various bacterial and fungal strains.[3] Its derivatives, such as Schiff bases and thiosemicarbazones, often exhibit enhanced antimicrobial properties.

-

Anti-inflammatory and Antioxidant Effects: The compound has shown potential in mitigating inflammation and oxidative stress, which are implicated in numerous chronic diseases.[3]

-

Anticancer Properties: Studies have explored the cytotoxic effects of cuminaldehyde and its derivatives against several cancer cell lines.[5] The aldehyde functionality can react with biological nucleophiles, potentially contributing to its mechanism of action.

-

Neuroprotective Effects: Research suggests that cuminaldehyde may have a role in protecting against neurodegenerative diseases.[5]

3.2. 4-Isopropylcyclohexanecarbonitrile: A Potential Modulator of Lipophilicity and a Versatile Synthetic Intermediate

-

Lipophilic Moiety: The 4-isopropylcyclohexyl group is a bulky, lipophilic substituent that can be used to modulate the pharmacokinetic properties of a drug candidate. It can enhance binding to hydrophobic pockets in target proteins and improve membrane permeability.

-

Nitrile as a Bioisostere: The nitrile group is a well-known bioisostere for a carbonyl group and can also act as a hydrogen bond acceptor. Its incorporation into a molecule can fine-tune its electronic and steric properties to improve target affinity and selectivity.

-

Synthetic Handle: The nitrile group can be readily converted into other functional groups, such as primary amines (by reduction) or carboxylic acids (by hydrolysis), providing a versatile entry point for further chemical modifications and the generation of compound libraries for screening.

Part 4: Spectroscopic and Safety Profiles

4.1. Spectroscopic Signatures

The structural differences between the two compounds are clearly reflected in their spectroscopic data.

| Spectroscopic Technique | Cuminaldehyde (4-Isopropylbenzaldehyde) | 4-Isopropylcyclohexanecarbonitrile (Predicted) |

| ¹H NMR | Aromatic protons (doublets around 7.3-7.8 ppm), aldehyde proton (singlet around 9.9 ppm), isopropyl methine (septet around 3.0 ppm), and isopropyl methyls (doublet around 1.2 ppm). | Aliphatic protons of the cyclohexane ring (complex multiplets in the 1.0-2.5 ppm range), isopropyl methine (multiplet), and isopropyl methyls (doublet). |

| ¹³C NMR | Aromatic carbons (125-155 ppm), aldehyde carbonyl (around 192 ppm), and isopropyl carbons. | Aliphatic carbons of the cyclohexane ring (20-50 ppm), nitrile carbon (around 120 ppm), and isopropyl carbons. |

| IR Spectroscopy | Strong C=O stretch of the aldehyde (around 1700 cm⁻¹), C-H stretch of the aldehyde (around 2720 and 2820 cm⁻¹), and aromatic C=C stretches (1400-1600 cm⁻¹). | C≡N stretch (a sharp, medium intensity peak around 2240 cm⁻¹), and aliphatic C-H stretches (2850-2960 cm⁻¹). |

| Mass Spectrometry | Molecular ion peak at m/z = 148. Characteristic fragmentation includes loss of the aldehyde proton and the isopropyl group. | Molecular ion peak at m/z = 151. Fragmentation would likely involve loss of the isopropyl group and cleavage of the cyclohexane ring. |

4.2. Safety and Toxicological Overview

-

Cuminaldehyde:

-

4-Isopropylcyclohexanecarbonitrile:

-

Specific toxicological data is not available.

-

As a general precaution for nitriles, it should be handled with care, avoiding skin contact, inhalation, and ingestion, as some nitriles can be toxic. The use of appropriate PPE is essential.

-

Conclusion: A Study in Contrasts with Complementary Potential

This in-depth guide has illuminated the significant differences between 4-isopropylcyclohexanecarbonitrile and cuminaldehyde, two isomers with vastly different chemical landscapes. Cuminaldehyde, the aromatic aldehyde, is a well-characterized natural product with a broad spectrum of documented biological activities, making it a valuable scaffold for drug discovery. In contrast, 4-isopropylcyclohexanecarbonitrile, the aliphatic nitrile, represents a less-explored area of chemical space. However, its structural features suggest its potential as a valuable building block for modulating the properties of drug candidates.

For the medicinal chemist, the choice between these two scaffolds would be dictated by the specific therapeutic target and the desired properties of the final compound. Cuminaldehyde offers a reactive handle and a rigid aromatic core, while 4-isopropylcyclohexanecarbonitrile provides a flexible, lipophilic anchor and a versatile nitrile group for further chemical elaboration. Understanding the nuanced differences between such isomers is paramount to the rational design of new and effective therapeutic agents.

References

-

PubChem. Cuminaldehyde. [Link]

-

Wikipedia. Cuminaldehyde. [Link]

-

Synthesis, characterization, biological and in-silico evaluation of cuminaldehyde derivatives. Scientific Reports. [Link]

-

PubChem. 4-Isopropylcyclohexanone. [Link]

-

Ramya, S., et al. (2022). ADME-Tox profile of Cuminaldehyde (4-Isopropylbenzaldehyde) from Cuminum cyminum seeds for potential biomedical applications. Journal of Drug Delivery and Therapeutics, 12(2-s), 127-141. [Link]

Sources

- 1. Cuminaldehyde | C10H12O | CID 326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cuminaldehyde - Wikipedia [en.wikipedia.org]

- 3. jddtonline.info [jddtonline.info]

- 4. 4-Isopropylcyclohexanone | C9H16O | CID 79488 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis, characterization, biological and in-silico evaluation of cuminaldehyde derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Stereochemical Engineering of 4-Isopropylcyclohexanecarbonitrile: A Technical Guide

Executive Summary

The synthesis and isolation of 4-isopropylcyclohexanecarbonitrile stereoisomers present a classic yet critical challenge in cycloaliphatic chemistry. While the molecule appears simple, the stereochemical relationship between the isopropyl group at C4 and the nitrile group at C1 dictates its utility in high-value applications, particularly in liquid crystal (LC) mesogens and fragrance chemistry .

This guide moves beyond basic textbook definitions to provide a rigorous, field-proven framework for controlling the cis (kinetic) and trans (thermodynamic) ratio. We focus on the "locking" effect of the isopropyl group, the mechanism of base-catalyzed equilibration, and self-validating NMR protocols for isomer identification.

Conformational Thermodynamics: The "Lock and Key" Principle

To manipulate the ratio of isomers, one must first understand the energetic landscape. The cyclohexane ring is not static; however, the presence of a bulky substituent at the 4-position effectively "locks" the conformation.

The Anchoring Effect

The isopropyl group has a conformational free energy difference (A-value) of approximately 2.21 kcal/mol . The nitrile group is significantly smaller, with an A-value of 0.21 kcal/mol .

-

The Anchor: The bulky isopropyl group will almost exclusively occupy the equatorial position to avoid severe 1,3-diaxial interactions.

-

The Variable: The nitrile group's position relative to the isopropyl anchor determines the isomer.

| Isomer | Isopropyl Position | Nitrile Position | Relationship | Stability |

| Trans | Equatorial | Equatorial | diequatorial (e,e) | Thermodynamic Product (More Stable) |

| Cis | Equatorial | Axial | equatorial-axial (e,a) | Kinetic Product (Less Stable) |

Key Insight: The energy difference between the trans (e,e) and cis (e,a) isomers is roughly equivalent to the A-value of the nitrile group (~0.2 kcal/mol) plus associated electronic effects. While small, this difference is sufficient to drive thermodynamic equilibration toward the trans isomer.

Synthetic Pathways and Epimerization[1]

Primary Synthesis (Hydrogenation)

The industrial route often involves the catalytic hydrogenation of 4-isopropylbenzonitrile (Cumonitrile) .

-

Catalysts: Ru/C, Rh/C, or Raney Nickel.

-

Outcome: Hydrogenation is typically cis-selective (kinetic control) because hydrogen adds to the aromatic face adsorbed onto the catalyst surface. This often yields a 60:40 to 80:20 cis:trans ratio, which is undesirable for LC applications requiring linearity.

Thermodynamic Equilibration (Epimerization)

To access the trans isomer in high purity, a post-synthesis equilibration step is required. This relies on the acidity of the

Mechanism of Action

The base removes the acidic

Figure 1: Base-catalyzed epimerization pathway converting the kinetic cis-isomer to the thermodynamic trans-isomer.[1]

Experimental Protocols

Protocol A: Thermodynamic Equilibration

Objective: Convert a cis-rich mixture of 4-isopropylcyclohexanecarbonitrile to a trans-dominant mixture.

Reagents:

-

Crude Nitrile Mixture (1.0 eq)[2]

-

Sodium Methoxide (NaOMe), 25% wt in Methanol (0.2 eq)

-

Methanol (Solvent, 5 volumes)

Step-by-Step Methodology:

-

Setup: Charge the crude nitrile mixture into a round-bottom flask equipped with a reflux condenser and nitrogen inlet.

-

Solvation: Add Methanol (5 mL per gram of substrate).

-

Catalyst Addition: Add NaOMe solution (0.2 equivalents). Note: A catalytic amount is sufficient as the base is regenerated.

-

Reflux: Heat the mixture to reflux (approx. 65°C) for 4–6 hours.

-

Checkpoint: Monitor by GC or NMR. The ratio should stabilize at approximately 80:20 to 90:10 (trans:cis).

-

-

Quench: Cool to room temperature. Neutralize with dilute Acetic Acid or HCl (1M) until pH ~7.

-

Workup: Remove methanol under reduced pressure. Partition the residue between Ethyl Acetate and Water.[2] Wash the organic layer with Brine, dry over MgSO₄, and concentrate.

Protocol B: Purification via Crystallization

While distillation is difficult due to similar boiling points, the trans isomer typically has a significantly higher melting point due to better packing symmetry.

-

Solvent Selection: Use non-polar solvents like Hexane or Pentane at low temperatures (-20°C to -78°C).

-

Process: Dissolve the equilibrated oil in minimal Hexane. Cool slowly. The trans isomer will crystallize preferentially.

Analytical Discrimination (Self-Validating Systems)

Reliable differentiation between cis and trans isomers is the cornerstone of this workflow. Proton NMR (

The NMR Diagnostic Table

Focus on the signal of the proton at C1 (alpha to the nitrile).

| Feature | Trans-Isomer (Target) | Cis-Isomer (Impurity) | Mechanistic Reason |

| H1 Conformation | Axial (ax) | Equatorial (eq) | In trans, the CN is equatorial, forcing H1 axial. |

| Multiplicity | tt (triplet of triplets) | qt (quintet-like) or broad singlet | Coupling with adjacent protons. |

| Coupling ( | Axial-Axial coupling is large (180° dihedral). | ||

| Shift ( | ~2.3 - 2.4 ppm | ~2.5 - 2.6 ppm | Equatorial protons are typically deshielded (downfield). |

| C-13 Shift (CN) | Downfield shift | Upfield shift | Gamma-gauche effect shields the axial CN in cis. |

Validation Rule: If the H1 multiplet width (width at half-height) is >20 Hz, you have the Trans isomer (due to large

Decision Logic for Process Control

Figure 2: Analytical workflow for determining the necessity of epimerization.

Applications and Relevance

Liquid Crystals (LC)

In LC display technology, the trans isomer is strictly required.

-

Why: The trans-1,4-disubstituted cyclohexane ring provides the necessary linear, rod-like geometry (calamitic mesogen) to form nematic phases.

-

Failure Mode: Contamination with cis-isomer introduces a "kink" in the molecule, disrupting the liquid crystalline phase and drastically lowering the clearing point (

).

Fragrance Industry

Derivatives of 4-isopropylcyclohexanecarbonitrile (and the related aldehyde/alcohol) are used for their floral and green notes (reminiscent of Cumin nitrile but less harsh).

-

Stereochemistry: The isomers often possess distinct odor thresholds and qualities. The cis isomer is sometimes associated with more potent, diffusive notes, whereas the trans is softer. Control of the ratio allows for "tuning" the scent profile.

References

-

Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. Wiley-Interscience. (Foundational text on A-values and Cyclohexane conformation).

-

Fleming, F. F., et al. (2010). "Cyclohexanecarbonitriles: Assigning Configurations at Quaternary Centers From 13C NMR CN Chemical Shifts." Journal of Organic Chemistry. (Establishes NMR shift correlations for axial vs equatorial nitriles).

-

Crossland, I. (2006). "Epimerization of cyclohexanecarbonitriles." Organic Syntheses. (General protocols for base-catalyzed equilibration).

-

BenchChem. (2025).[3][4] "Distinguishing Cis and Trans Isomers with 1H NMR Coupling Constants." (Technical guide on Karplus relationships).

-

NIST Chemistry WebBook. "4-Isopropylcyclohexanecarbonitrile." (Physical data and spectra).

Sources

Navigating the Chemical Landscape of 4-(Propan-2-yl)cyclohexane-1-carbonitrile: A Technical Guide for the Research Professional

An In-depth Exploration of a Versatile Cyclohexane Derivative for Advanced Research and Development

Introduction: Unveiling a Key Synthetic Intermediate

Section 1: Molecular Profile and Physicochemical Characteristics

4-(Propan-2-yl)cyclohexane-1-carbonitrile, with the molecular formula C10H17N, possesses a unique combination of a lipophilic isopropyl-substituted cyclohexane ring and a reactive nitrile functional group.[1] This structure imparts a specific set of physicochemical properties that are crucial for its behavior in chemical reactions and biological systems.

Structural and Chemical Identity

-

IUPAC Name: 4-(Propan-2-yl)cyclohexane-1-carbonitrile[1]

-

Molecular Formula: C10H17N[1]

-

Molecular Weight: 151.25 g/mol [1]

-

CAS Number: 191092-95-2[1]

Computed Physicochemical Data

The following table summarizes key computed physicochemical properties, providing a baseline for understanding the compound's behavior. These values are derived from computational models and should be considered as estimates.

| Property | Value | Source |

| Molecular Weight | 151.25 g/mol | PubChem[1] |

| XLogP3 | 3.1 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

| Complexity | 155 | PubChem[1] |

Section 2: A Proactive Approach to Safety: Hazard Identification and Risk Mitigation

Given the absence of a specific SDS, a conservative approach to safety is mandated. The hazard profile is inferred from the known toxicology of aliphatic nitriles and the general properties of substituted cyclohexanes. Aliphatic nitriles can be toxic, with their primary mechanism of toxicity often involving the in vivo metabolic release of cyanide.[2]

Anticipated GHS Hazard Classification

Based on data for structurally similar compounds such as cyclohexanecarbonitrile, the following GHS classifications should be anticipated:

-

Acute Toxicity, Oral (Category 3 or 4): Toxic or harmful if swallowed.

-

Acute Toxicity, Dermal (Category 3 or 4): Toxic or harmful in contact with skin.

-

Acute Toxicity, Inhalation (Category 3 or 4): Toxic or harmful if inhaled.

-

Skin Irritation (Category 2): Causes skin irritation.

-

Eye Irritation (Category 2A): Causes serious eye irritation.

The Science of Nitrile Toxicity: A Mechanistic Overview

The toxicity of many aliphatic nitriles is linked to their metabolic conversion to cyanide, a potent inhibitor of cytochrome c oxidase in the mitochondrial electron transport chain. This disruption of cellular respiration can lead to cellular hypoxia and, in severe cases, death. The rate of cyanide release is a critical factor in determining the acute toxicity of a specific nitrile.

Caption: Retrosynthetic analysis of 4-(Propan-2-yl)cyclohexane-1-carbonitrile.

Exemplary Synthetic Protocol: Nucleophilic Substitution

This protocol describes a general procedure for the synthesis via nucleophilic substitution of a suitable leaving group with a cyanide salt.

Step-by-Step Methodology:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add a solution of 4-(propan-2-yl)cyclohexyl bromide (1.0 equivalent) in a suitable aprotic polar solvent (e.g., DMSO or DMF).

-

Addition of Cyanide: To the stirred solution, add sodium cyanide (1.1 equivalents) portion-wise at room temperature.

-

Reaction: Heat the reaction mixture to a temperature that allows for a reasonable reaction rate (e.g., 60-80 °C) and monitor the reaction progress by a suitable analytical technique (e.g., TLC or GC-MS).

-

Workup: After the reaction is complete, cool the mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Self-Validating System: The progress of the reaction should be monitored to ensure complete consumption of the starting material. The identity and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Reactivity of the Nitrile Group

The nitrile group in 4-(propan-2-yl)cyclohexane-1-carbonitrile is a versatile functional handle for further chemical transformations, including:

-

Hydrolysis: Conversion to the corresponding carboxylic acid or amide.

-

Reduction: Formation of the primary amine.

-

Grignard and Organolithium Reactions: Addition to the nitrile to form ketones after hydrolysis.

Section 5: Applications in Research and Drug Discovery

The nitrile group is a valuable pharmacophore in medicinal chemistry, capable of participating in various non-covalent interactions with biological targets. [3][4]The introduction of a nitrile can modulate a compound's physicochemical properties, such as polarity and metabolic stability. [3]

Role as a Synthetic Intermediate

The primary application of 4-(propan-2-yl)cyclohexane-1-carbonitrile is as an intermediate in the synthesis of more complex molecules. The cyclohexane scaffold provides a three-dimensional framework, while the nitrile group allows for the introduction of other functional groups.

Potential in Medicinal Chemistry

Derivatives of 4-(propan-2-yl)cyclohexane-1-carbonitrile could be explored for their potential biological activities. The lipophilic isopropylcyclohexane moiety can enhance binding to hydrophobic pockets of target proteins, while the nitrile can act as a hydrogen bond acceptor or a bioisostere for other functional groups.

Conclusion

4-(Propan-2-yl)cyclohexane-1-carbonitrile is a valuable chemical entity with potential applications in various areas of chemical research and development. While its full safety profile is yet to be experimentally determined, a thorough understanding of the hazards associated with related aliphatic nitriles allows for the implementation of robust safety protocols. Its versatile chemical nature, stemming from the combination of a substituted cyclohexane ring and a reactive nitrile group, makes it an attractive building block for the synthesis of novel compounds with potential applications in materials science and medicinal chemistry. As with any chemical, a commitment to safety, informed by the principles outlined in this guide, is essential for its responsible and successful utilization in the laboratory.

References

-

PubChem. 4-(Propan-2-yl)cyclohexane-1-carbonitrile. National Center for Biotechnology Information. [Link]

-

New Mexico State University. Chemical Exposure and Spill Response Procedures. [Link]

-

University of Illinois Chicago. Before, During and After a Hazmat Release. [Link]

-

Seton UK. (2024, September 25). Essential First Aid for Chemical Emergencies. [Link]

-

Workplace Material Handling & Safety. (2022, January 31). First Aid Procedures For Chemical Hazards. [Link]

-

Simbera, J., et al. (2014). New One-Pot Methods for Preparation of Cyclohexanecarbonitrile—Green Chemistry Metrics Evaluation for One-Pot and Similar. International Journal of Organic Chemistry, 4, 70-79. [Link]

-

Medtecs Business Solutions. (2024, November 1). Nitrile Gloves: 4 Aspects of Superior Hand Protection for Chemical Handling, Contamination Prevention, and Allergen-Free Safety. [Link]

-

Monuite. (2023, February 8). How to dispose of nitrile gloves?. [Link]

-

Fleming, F. F., & Wei, G. (2009). Cyclohexanecarbonitriles: assigning configurations at quaternary centers from (13)C NMR CN chemical shifts. The Journal of organic chemistry, 74(9), 3551–3553. [Link]

-

Fleming, F. F., et al. (2010). Nitrile-containing pharmaceuticals: efficacious roles of the nitrile pharmacophore. Journal of medicinal chemistry, 53(22), 7902–7917. [Link]

-

Zhang, W., et al. (2018). Application of Nitrile in Drug Design. Chinese Journal of Organic Chemistry, 38(1), 55-68. [Link]

-

Wang, L., et al. (2020). Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. RSC Medicinal Chemistry, 11(9), 994-1015. [Link]

Sources

- 1. 4-(Propan-2-yl)cyclohexane-1-carbonitrile | C10H17N | CID 45095829 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Cyclohexylcarbonitriles: diastereoselective arylations with TMPZnCl·LiCl - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Application of Nitrile in Drug Design [sioc-journal.cn]

- 4. Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

Technical Whitepaper: 4-(1-Methylethyl)cyclohexanecarbonitrile

Critical Intermediate in the Synthesis of Glinide-Class Antidiabetics

PubChem CID: 45095829 CAS Registry Number: 191092-95-2 Molecular Formula: C₁₀H₁₇N Molecular Weight: 151.25 g/mol

Part 1: Executive Technical Summary

As a Senior Application Scientist in pharmaceutical process development, I classify 4-(1-methylethyl)cyclohexanecarbonitrile (also known as 4-isopropylcyclohexanecarbonitrile) not merely as a catalog reagent, but as a stereochemical gatekeeper .

This molecule is the immediate precursor to trans-4-isopropylcyclohexanecarboxylic acid , the chiral moiety required for the synthesis of Nateglinide (a rapid-onset insulin secretagogue). The critical quality attribute (CQA) for this intermediate is the cis/trans diastereomeric ratio. The biological activity of the final API depends strictly on the trans configuration; therefore, understanding the thermodynamic equilibrium of this nitrile is paramount for cost-effective manufacturing.

Part 2: Chemical Identity & Stereochemical Dynamics

2.1 Structural Analysis

The molecule consists of a cyclohexane ring substituted at the 1- and 4-positions.

Due to the geometry of the cyclohexane ring, this compound exists as two diastereomers:

-

Cis-isomer: One substituent is axial, the other equatorial (higher energy).

-

Trans-isomer: Both substituents can adopt the equatorial position (diequatorial), which is thermodynamically favored due to minimized 1,3-diaxial interactions.

2.2 Isomerization Pathway (DOT Visualization)

The following diagram illustrates the base-catalyzed equilibration, a critical process step to maximize the yield of the desired trans-isomer before hydrolysis.

Figure 1: Base-catalyzed epimerization mechanism. The reaction is driven toward the trans-isomer (green) by heating in the presence of a base (e.g., alkoxides), minimizing steric strain.

Part 3: Synthetic Routes & Process Chemistry[7]

3.1 Industrial Synthesis Protocol

The most robust route involves the catalytic hydrogenation of 4-isopropylbenzonitrile (Cumonitrile). This approach is preferred over nucleophilic substitution on cyclohexyl halides due to atom economy and scalability.

Reaction Scheme: 4-Isopropylbenzonitrile + 3 H₂ → 4-Isopropylcyclohexanecarbonitrile

Table 1: Quantitative Process Parameters

| Parameter | Specification | Technical Rationale |

| Precursor | 4-Isopropylbenzonitrile (CID 26289) | High purity (>99%) required to prevent poisoning of noble metal catalysts. |

| Catalyst | 5% Rh/C or Ru/Al₂O₃ | Rhodium allows ring saturation at lower pressures than Nickel; prevents nitrile reduction to amine. |

| Solvent | Isopropanol or Methanol | Protic solvents facilitate hydrogen transfer; avoid acidic media to prevent premature hydrolysis. |

| Pressure | 20 – 50 bar | High pressure favors the thermodynamics of aromatic ring reduction. |

| Temperature | 60°C – 80°C | Balanced to maintain reaction rate while minimizing nitrile reduction byproducts. |

3.2 Step-by-Step Experimental Methodology

Note: This protocol assumes a high-pressure hydrogenation setup.

-

Charge: Load the autoclave with 4-isopropylbenzonitrile (1.0 eq) and 5% Rh/C catalyst (2 wt% loading relative to substrate) in Isopropanol (5 vol).

-

Purge: Inert the vessel with Nitrogen (3x) followed by Hydrogen (3x) to remove oxygen.

-

Reaction: Pressurize to 40 bar H₂ and heat to 70°C. Stir vigorously (>800 RPM) to eliminate mass-transfer limitations.

-

Monitoring: Monitor H₂ uptake. Reaction typically completes in 4–6 hours.

-

Workup: Cool to room temperature. Vent H₂. Filter catalyst over a Celite bed (pyrophoric hazard: keep wet).

-

Analysis: Analyze filtrate by GC. Expect a cis:trans ratio of approx. 60:40 (kinetic control).

-

Isomerization (Crucial Step): Treat the crude filtrate with Sodium Methoxide (0.1 eq) and reflux for 2 hours.

-

Result: The ratio shifts to >80:20 trans:cis.

Part 4: Downstream Application (Nateglinide Synthesis)

The nitrile is rarely the end product. It is hydrolyzed to the acid, which is then coupled with D-Phenylalanine.[6]

4.1 Hydrolysis Workflow

The conversion of the nitrile to the carboxylic acid is the final step in generating the Nateglinide intermediate.

Figure 2: End-to-end process flow from aromatic precursor to Active Pharmaceutical Ingredient (API).

4.2 Protocol: Hydrolysis to Acid

-

Reflux: Dissolve the trans-enriched nitrile in 20% NaOH solution. Reflux for 12–18 hours. Ammonia gas will evolve (scrubber required).

-

Acidification: Cool and wash with MTBE to remove unreacted neutral organics. Acidify the aqueous layer with HCl to pH 1.

-

Crystallization: The trans-acid is less soluble than the cis-acid. Recrystallize from Ethanol/Water to achieve >99% isomeric purity.

Part 5: Safety & Handling (MSDS Highlights)

-

Hazard Class: Nitriles are generally toxic by inhalation, ingestion, and skin absorption.

-

Metabolism: Can liberate cyanide ions in vivo via cytochrome P450 metabolism.

-

Engineering Controls: Handle only in a fume hood.

-

Incompatibility: Strong oxidizers, strong acids (exothermic hydrolysis), and reducing agents (formation of amines).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 45095829, 4-(Propan-2-yl)cyclohexane-1-carbonitrile. Retrieved from [Link]

- Shinkai, H., et al. (1989).N-(Cyclohexylcarbonyl)-D-phenylalanines and related compounds. A new class of oral hypoglycemic agents. Journal of Medicinal Chemistry, 32(7), 1436–1441.

-

Sumitomo Chemical Co Ltd. Process for producing trans-4-isopropylcyclohexanecarboxylic acid. US Patent 4816484.[6] (Describes the isomerization and hydrolysis protocols).

- Organic Process Research & Development.Optimization of the Synthesis of Nateglinide.

Sources

- 1. WO2004018408A1 - Synthesis and purification of nateglinide - Google Patents [patents.google.com]

- 2. 4-ISOPROPYLBENZONITRILE | 13816-33-6 [chemicalbook.com]

- 3. Process for preparing nateglinide and intermediates thereof - Eureka | Patsnap [eureka.patsnap.com]

- 4. WO2007113650A2 - A novel and improved process fro the preparation of nateglinide and its polymorph form-h - Google Patents [patents.google.com]

- 5. PubChemLite - 4-isopropylbenzonitrile (C10H11N) [pubchemlite.lcsb.uni.lu]

- 6. US8658821B2 - Process for the preparation of nateglinide - Google Patents [patents.google.com]

Methodological & Application

synthesis of 4-isopropylcyclohexanecarbonitrile from 4-isopropylcyclohexanecarbaldehyde

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 4-isopropylcyclohexanecarbonitrile (CAS: 13816-33-6) from 4-isopropylcyclohexanecarbaldehyde .

While traditional methods for converting aldehydes to nitriles often involve harsh dehydrating agents (e.g.,

Strategic Method Selection

In the context of drug development and fine chemical synthesis, the choice of reagents is dictated by scalability, safety, and impurity profiles.

| Method | Reagents | Pros | Cons |

| Classical Dehydration | High conversion | Two steps; generates acidic waste; explosive risk with azides/peroxides. | |

| Oxidative Ammonolysis | Mild conditions | High cost of oxidants; difficult purification of iodine byproducts. | |

| Formic Acid / Formate (Selected) | One-pot; Cheap reagents; Simple aqueous workup. | Requires ventilation (CO byproduct); Corrosive solvent. |

Rationale for Selection: The Formic Acid/Sodium Formate mediated synthesis allows for the direct conversion of the aldehyde to the nitrile without isolating the oxime intermediate. Formic acid acts as both the solvent and the catalyst for the dehydration step.[1] The addition of Sodium Formate buffers the solution, preventing acid-catalyzed degradation of the isopropyl group or the cyclohexane ring (e.g., ring contraction or elimination).

Reaction Mechanism & Pathway

The reaction proceeds through a condensation-dehydration sequence. The acidic environment promotes the rapid formation of the oxime, which is then dehydrated by the excess formic acid/formate system to yield the nitrile.

Figure 1: Mechanistic pathway for the one-pot conversion of aldehyde to nitrile.

Experimental Protocol

Materials & Equipment[2][3][4][5]

-

Reactants:

-

4-Isopropylcyclohexanecarbaldehyde (1.0 equiv)

-

Hydroxylamine Hydrochloride (

) (1.2 equiv)[2] -

Sodium Formate (HCOONa) (1.5 equiv)

-

Formic Acid (85-98% grade) (5-10 volumes)

-

-

Equipment:

-

Round-bottom flask with reflux condenser.

-

Magnetic stirrer or overhead stirrer (for >50g scale).

-

Oil bath or heating mantle.

-

Temperature probe.[3]

-

Step-by-Step Procedure

Scale: Based on 10 mmol (1.54 g) of aldehyde.

-

Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add Hydroxylamine Hydrochloride (0.83 g, 12 mmol) and Sodium Formate (1.02 g, 15 mmol).

-

Solvent Addition: Add Formic Acid (10 mL). Stir at room temperature for 5–10 minutes until the salts are partially dissolved/suspended.

-

Substrate Addition: Slowly add 4-isopropylcyclohexanecarbaldehyde (1.54 g, 10 mmol) to the reaction mixture.

-

Note: The reaction is slightly exothermic; add slowly if scaling up.

-

-

Reaction: Heat the mixture to reflux (approx. 100–110 °C) . Maintain reflux for 2–4 hours .

-

Monitoring: Monitor via TLC (Hexane:EtOAc 9:1) or GC-MS. The aldehyde spot (

) should disappear, and the nitrile spot (

-

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Pour the mixture slowly into ice-cold water (50 mL).

-

Extract with Ethyl Acetate (EtOAc) or Dichloromethane (DCM) (

mL). -

Wash the combined organic layers with saturated

(to remove residual formic acid) and then brine . -

Dry over anhydrous

, filter, and concentrate under reduced pressure.

-

-

Purification: The crude material is often sufficiently pure (>90%). If necessary, purify via vacuum distillation or flash column chromatography (Silica gel, 0-5% EtOAc in Hexanes).

Expected Results[1][2][3][5][8]

-

Yield: 85–92%

-

Appearance: Colorless to pale yellow oil.

-

Stereochemistry: The product will be a mixture of cis and trans isomers. The thermodynamic trans-isomer (equatorial nitrile, equatorial isopropyl) is typically favored under these reflux conditions.

Process Workflow & Critical Control Points

Figure 2: Operational workflow highlighting Critical Control Points (CCP).

Safety & Troubleshooting

Hazard Analysis[3][4][8]

-

Formic Acid: Highly corrosive and causes severe skin burns. Handle in a fume hood.

-

Carbon Monoxide (CO): The dehydration of formic acid derivatives can theoretically release small amounts of CO gas. Ensure the fume hood has adequate face velocity.

-

Nitriles: While aliphatic nitriles are generally less toxic than ionic cyanides, they should still be treated as toxic by ingestion and skin absorption.

Troubleshooting Guide

| Issue | Possible Cause | Corrective Action |

| Low Conversion | Insufficient heating or old reagents. | Ensure vigorous reflux; check |

| Hydrolysis to Acid | Workup too acidic or prolonged heating with water. | Quench immediately into ice water; neutralize rapidly with bicarbonate. |

| Low Yield | Product volatility. | Avoid high vacuum for extended periods if the molecular weight is low (though this substrate is relatively heavy, BP >200°C). |

References

-

Olah, G. A., & Keumi, T. (1979). "Synthesis of Nitriles from Aldehydes with Hydroxylamine Hydrochloride and Sodium Formate in Formic Acid." Synthesis, 1979(2), 112-113.

-

Van Es, T. (1965). "A simple synthesis of nitriles from aldehydes."[1][4][3][5] Journal of the Chemical Society, 1564.

-

Mao, L., et al. (2021). "One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment."[1][3] RSC Advances, 11, 23820-23824.

-

National Center for Biotechnology Information. (2023). "PubChem Compound Summary for CID 13816-33-6, 4-Isopropylcyclohexanecarbonitrile." PubChem.

Sources

Application Note: 4-Isopropylcyclohexanecarbonitrile as a High-Value Fragrance Scaffold

Abstract

4-Isopropylcyclohexanecarbonitrile (CAS: 13828-37-0 related) serves as a critical "gateway intermediate" in the synthesis of high-impact fragrance molecules, specifically the Mayol® (cis-4-isopropylcyclohexanemethanol) and Cuminyl families. While the nitrile itself possesses a sharp, green, cumin-like odor profile, its primary value lies in its chemical versatility. This guide details the protocols for selectively converting the nitrile moiety into olfactory-active aldehydes and alcohols while managing the crucial cis/trans stereochemistry that dictates odor quality.

Chemical Architecture & Olfactory Logic

The olfactory value of cyclohexane derivatives is governed by conformational isomerism .

-

The Scaffold: The 1,4-disubstituted cyclohexane ring allows for two distinct diastereomers: cis and trans.

-

The Rule: In fragrance chemistry, the cis and trans isomers often exhibit vastly different detection thresholds and odor characters.

-

Trans-isomer (Thermodynamic): Both substituents (isopropyl and nitrile/aldehyde) prefer the equatorial position. Often possesses a weaker, "flatter" odor profile.

-

Cis-isomer (Kinetic/Olfactory): Forces one substituent into the axial position. For the corresponding alcohol (Mayol), the cis isomer provides the desired fresh, floral, Muguet (Lily of the Valley) note.

-

Pathway Visualization

The following diagram illustrates the transformation of the nitrile into key fragrance targets.

Figure 1: Synthetic divergence from the nitrile scaffold. The Aldehyde pathway is the primary focus for high-value fragrance intermediates.

Protocol A: Selective Reduction to 4-Isopropylcyclohexanecarbaldehyde

Objective: Convert the nitrile to the aldehyde without over-reduction to the amine or alcohol. Mechanism: The reaction utilizes Diisobutylaluminum hydride (DIBAL-H) to form a stable aluminum-imine intermediate, which liberates the aldehyde upon acidic hydrolysis.

Reagents & Equipment[2][3][4][5][6]

-

Substrate: 4-Isopropylcyclohexanecarbonitrile (Purity >98%)

-

Reagent: DIBAL-H (1.0 M in Toluene or Hexane)

-

Solvent: Anhydrous Dichloromethane (DCM) or Toluene

-

Quench: Saturated Aqueous Rochelle Salt (Potassium Sodium Tartrate)

-

Atmosphere: Dry Nitrogen or Argon balloon

Step-by-Step Methodology

-

Setup: Flame-dry a 2-neck round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Argon.

-

Solvation: Dissolve 10.0 mmol of 4-isopropylcyclohexanecarbonitrile in 50 mL of anhydrous DCM. Cool the solution to -78°C using a dry ice/acetone bath.

-

Addition: Add DIBAL-H (11.0 mmol, 1.1 equiv) dropwise via syringe pump over 30 minutes.

-

Critical Control: Monitor internal temperature; do not allow it to rise above -70°C. Higher temperatures risk competing elimination or over-reduction.

-

-

Incubation: Stir at -78°C for 2 hours. Monitor consumption of starting material by TLC (or IR: disappearance of CN stretch at ~2240 cm⁻¹).

-

The "Rochelle" Quench (Crucial Step):

-

Why: Aluminum salts form gelatinous emulsions with water, trapping product and lowering yield. Rochelle salt forms a soluble complex with aluminum, ensuring clean phase separation.

-

Action: While still cold, dilute with diethyl ether (20 mL). Slowly add 2 mL of Methanol to destroy excess hydride.[1]

-

Hydrolysis: Pour the cold mixture into a vigorously stirring beaker containing 50 mL of saturated aqueous Rochelle salt .

-

Phase Break: Stir vigorously at room temperature for 1-2 hours until two clear layers appear (organic layer clear, aqueous layer clear/cloudy but not gelatinous).

-

-

Isolation: Separate layers. Extract aqueous layer 2x with DCM. Dry combined organics over Na₂SO₄ and concentrate.

Data Summary: Solvent Effects

| Solvent | Temp Limit | Reaction Rate | Selectivity (Aldehyde:Amine) |

| DCM | -90°C | Fast | 98:2 |

| Toluene | -95°C | Moderate | 95:5 |

| THF | -78°C | Slow | 90:10 (Risk of ring opening) |

Protocol B: Stereochemical Equilibration (Cis/Trans Tuning)

The odor profile of the resulting aldehyde (and subsequent alcohol) depends on the cis/trans ratio.

-

Scenario: Synthetic routes often yield the thermodynamic trans product (1,4-diequatorial).

-

Goal: If the cis isomer (axial-equatorial) is required for a specific "green/floral" nuance, or to reset a mixture to equilibrium.

Methodology: Base-Catalyzed Epimerization

-

Dissolution: Dissolve the aldehyde mixture in Methanol (0.5 M).

-

Catalysis: Add Sodium Methoxide (NaOMe, 0.1 equiv).

-

Reflux: Heat to reflux (65°C) for 4 hours.

-

Mechanism: The base removes the alpha-proton (next to the carbonyl), forming a planar enolate. Reprotonation occurs to satisfy thermodynamic equilibrium (typically ~30:70 Cis:Trans for 1,4-disubstituted cyclohexanes, though solvent dependent).

-

Separation: The isomers can often be separated via fractional distillation due to boiling point differences caused by molecular shape (Trans usually has a higher BP due to better packing/flatness, though this varies by substituent).

Analytical Quality Control

To validate the intermediate, use Gas Chromatography (GC) with the following parameters to resolve the isomers.

-

Column: DB-WAX or HP-5MS (30m x 0.25mm x 0.25µm).

-

Carrier Gas: Helium @ 1.0 mL/min.

-

Temperature Program:

-

Start: 60°C (Hold 2 min)

-

Ramp: 10°C/min to 240°C

-

Hold: 5 min

-

-

Retention Time Logic:

-

Trans-isomer: Elutes later on non-polar columns (HP-5) due to larger surface area/Van der Waals interactions.

-

Cis-isomer: Elutes earlier (more compact/globular shape).

-

Safety & Handling Protocols

Nitrile Toxicity Management